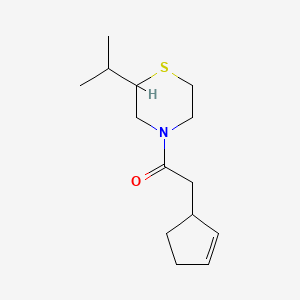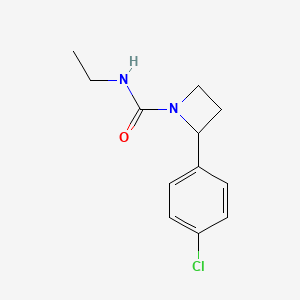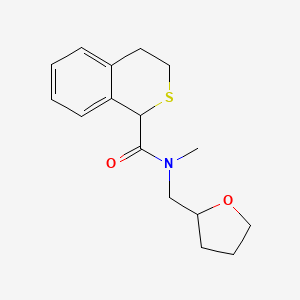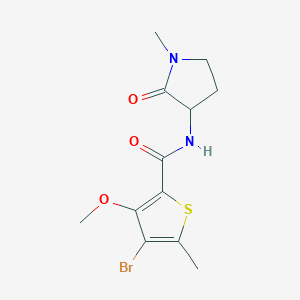
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPTEM and is synthesized through a specific method that involves several steps. The purpose of
作用機序
The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CPTEM has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. CPTEM has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to reduce fever and inflammation in animal models.
実験室実験の利点と制限
CPTEM has several advantages for use in lab experiments, including its high yield synthesis method, its stability, and its potential applications in various fields. However, CPTEM also has some limitations, including its relatively low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on CPTEM, including the development of new synthetic methods for CPTEM and its derivatives, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. CPTEM and its derivatives could be used as building blocks for the synthesis of novel materials with unique properties. CPTEM could also be developed as a potential drug candidate for the treatment of inflammatory and pain-related disorders. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
In conclusion, CPTEM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of CPTEM involves several steps that require specific reagents and conditions. CPTEM has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
合成法
The synthesis of CPTEM involves several steps that require specific reagents and conditions. The first step involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with 2-propan-2-ylthiomorpholine to form the desired compound, CPTEM. The overall yield of this synthesis method is around 50%.
科学的研究の応用
CPTEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, CPTEM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, CPTEM has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, CPTEM has been used as a reagent for the synthesis of various compounds.
特性
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-11(2)13-10-15(7-8-17-13)14(16)9-12-5-3-4-6-12/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEORLRZKJRISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


